Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-
CAS No.: 80843-72-7
Cat. No.: VC17114262
Molecular Formula: C23H23ClOS
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80843-72-7 |
|---|---|
| Molecular Formula | C23H23ClOS |
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 1-chloro-4-[2-methyl-1-[(3-phenoxyphenyl)methylsulfanyl]propan-2-yl]benzene |
| Standard InChI | InChI=1S/C23H23ClOS/c1-23(2,19-11-13-20(24)14-12-19)17-26-16-18-7-6-10-22(15-18)25-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3 |
| Standard InChI Key | DLWSSHVBFZFAHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CSCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Introduction
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-, with the molecular formula C23H23ClOS, is a complex organic compound featuring a benzene ring substituted with a phenoxy group and a thioether linkage involving a chlorophenyl group. This compound belongs to the class of thioether compounds, characterized by the presence of a sulfur atom bonded to two carbon atoms .
Molecular Formula and Weight
Potential Applications and Research Findings
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- may have potential applications in interaction studies involving its reactivity with biological targets or other chemical species. These studies could explore its chemical and biological properties, which are influenced by its complex structure.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with several other organic molecules, which can help in understanding its properties and potential applications. A comparison with similar compounds is provided below:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume